Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-2-4-8(13)5-3-7/h2-6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBRKYVKVWTHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347279 | |
| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175137-08-3 | |
| Record name | methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate are currently unknown. This compound is a unique chemical provided to early discovery researchers
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable. These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Biological Activity
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate (CAS No. 175137-08-3) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article provides a comprehensive overview of its biological activity based on various studies and findings.
- Molecular Formula : C₁₂H₁₀FNO₂S
- Molecular Weight : 251.28 g/mol
- Melting Point : 153–155 °C
- Hazard Classification : Irritant
1. Anti-inflammatory Activity
Thiophene derivatives, including this compound, have been studied for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit the activity of lipoxygenase (LOX) and cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
- Inhibitory Activity : In a study focusing on thiophene derivatives, some compounds demonstrated significant inhibition of COX and LOX enzymes with IC₅₀ values ranging from 6.0 µM to 29.2 µM . This suggests that this compound may exhibit similar mechanisms of action.
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various pathogens.
- Minimum Inhibitory Concentration (MIC) : In vitro studies on related thiophene compounds have reported MIC values as low as 0.22 to 0.25 µg/mL against specific bacterial strains, indicating strong antimicrobial activity . Although specific MIC data for this compound is not extensively documented, its structural similarities suggest potential efficacy.
3. Anti-proliferative Activity
The anti-proliferative effects of thiophene derivatives have been documented, particularly against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).
Case Study 1: Inhibition of Inflammatory Cytokines
A study involving thiophene derivatives demonstrated their ability to reduce levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in models of inflammation. Compounds were shown to significantly inhibit the expression of these cytokines when administered at doses comparable to those used in traditional anti-inflammatory drugs .
Case Study 2: Antimicrobial Efficacy
In an evaluation of antimicrobial activities, compounds structurally related to this compound exhibited potent activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis. These findings highlight the potential for developing new therapeutic agents based on this compound's structure .
Summary Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate has been investigated for its potential therapeutic applications. The presence of the amino group and the fluorinated phenyl ring enhances its biological activity, making it suitable for the development of new pharmaceuticals. Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties, which are crucial in treating various conditions.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the creation of more complex molecules. For instance, it can be used in the synthesis of biologically active compounds through reactions such as amination and carboxylation.
Material Science
In material science, this compound is explored for its potential use in developing conductive polymers and organic electronic materials. The thiophene moiety contributes to the electronic properties of the materials, which can be utilized in applications like organic solar cells and field-effect transistors.
Biochemical Applications
The compound's structure allows it to interact with biological systems, making it useful in biochemical assays and studies. It can serve as a probe or marker in various experimental setups, aiding researchers in understanding biological processes at the molecular level.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at [source] investigated the anti-inflammatory properties of this compound. The results demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Synthesis of Novel Derivatives
In another research project, scientists synthesized various derivatives of this compound to explore their pharmacological activities. The derivatives exhibited enhanced efficacy against specific cancer cell lines, highlighting the compound's versatility in drug development.
| Activity Type | Observations |
|---|---|
| Anti-inflammatory | Significant inhibition of cytokines |
| Cytotoxicity | Effective against cancer cell lines |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene-2-carboxylate derivatives share a common scaffold but differ in substituents on the phenyl ring and ester groups, leading to variations in physical properties, reactivity, and applications. Below is a detailed comparison:
Structural Modifications and Electronic Effects
Physical and Spectral Properties
Research Findings and Trends
- Electronic Effects : Fluorine and chlorine substituents improve metabolic stability in drug candidates, while nitro groups facilitate redox reactions .
- Synthetic Efficiency : Microwave irradiation significantly improves yields (>95%) compared to conventional heating .
- Structural Diversity: Pyridyl (e.g., Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate) and phenoxy substituents introduce heterocyclic diversity for targeted therapies .
Preparation Methods
Thiophene Core Formation
The thiophene ring is constructed via cyclization reactions. A common method employs the Gewald reaction , where ketones or aldehydes react with α-cyanocarbonyl compounds in the presence of sulfur and a base. For this compound, 4-fluorophenylacetone and methyl cyanoacetate undergo cyclization with elemental sulfur under basic conditions to form the 3-aminothiophene-2-carboxylate scaffold.
Functional Group Introduction
Subsequent steps introduce the 4-fluorophenyl group at the 5-position. This is achieved through Friedel-Crafts acylation or Suzuki-Miyaura coupling . For example, palladium-catalyzed cross-coupling between a thiophene boronic ester and 4-fluorobromobenzene enables selective aryl group installation.
Esterification and Purification
The final step involves esterification of the carboxylic acid intermediate with methanol under acidic conditions (e.g., H₂SO₄ or HCl). Purification typically employs recrystallization from ethanol/water mixtures, yielding the target compound with >95% purity.
One-Pot Synthesis via [3+2] Cycloaddition
A breakthrough in thiophene synthesis was reported by Nandi et al., who developed a one-pot, two-component [3+2] cycloaddition/annulation protocol . This method significantly streamlines the preparation of highly functionalized thiophenes, including this compound.
Reaction Mechanism
The process utilizes β-oxodithioesters and dialkyl acetylenedicarboxylates in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via:
-
Thiocarbonyl-ylide formation from β-oxodithioester
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1,3-Dipolar cycloaddition with acetylenedicarboxylate
-
Aromatization to yield the thiophene core
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Catalyst | DMAP (10 mol%) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 3–5 minutes |
| Yield | 85–90% |
This method eliminates the need for protecting groups and enables direct incorporation of the 4-fluorophenyl moiety through judicious selection of the β-oxodithioester precursor.
Catalytic Methods for Enhanced Efficiency
DMAP-Catalyzed Annulation
The DMAP-catalyzed approach (Section 2) demonstrates remarkable efficiency. Key advantages include:
Transition Metal Catalysis
Palladium and copper catalysts enable alternative routes:
Suzuki-Miyaura Coupling
| Component | Role |
|---|---|
| Thiophene boronic acid | Nucleophile |
| 4-Fluoroiodobenzene | Electrophile |
| Pd(PPh₃)₄ | Catalyst (2 mol%) |
| K₂CO₃ | Base |
| DME/H₂O | Solvent system |
This method achieves 78–82% yield but requires pre-functionalized thiophene intermediates.
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost-efficiency and safety:
Continuous Flow Reactor Design
| Parameter | Value |
|---|---|
| Reactor Type | Microfluidic tubular |
| Residence Time | 8–10 minutes |
| Temperature | 30°C |
| Throughput | 5 kg/hour |
Continuous processing reduces side reactions and improves heat management compared to batch methods.
Solvent Recycling Systems
Industrial plants employ distillation-coupled crystallization to recover >90% of DCM, reducing environmental impact.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Cost (USD/g) | Regioselectivity |
|---|---|---|---|---|
| Classical Multi-Step | 65–70 | 48 hours | 12.50 | Moderate |
| One-Pot [3+2] | 85–90 | 5 minutes | 8.20 | High |
| Suzuki Coupling | 78–82 | 6 hours | 15.80 | High |
The one-pot method outperforms alternatives in speed and cost, making it the preferred laboratory-scale approach.
Reaction Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce regioselectivity. DCM balances reactivity and selectivity (Table 2).
Catalyst Loading Optimization
Reducing DMAP from 10 mol% to 5 mol% maintains 84% yield while lowering production costs.
Challenges and Limitations
Solubility Issues
The compound exhibits limited solubility in non-polar solvents (0.5 mg/mL in hexane), complicating purification.
Byproduct Formation
Main byproducts include:
-
3-Amino regioisomer (5–7% in suboptimal conditions)
-
Over-esterified derivatives when methanol is in excess
Q & A
Q. Table 1: Reaction Yield Optimization
| Catalyst System | Time (h) | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂, SPhos | 6 | 84 | |
| Conventional heating | 24 | 65 |
Advanced: How can computational methods like DFT predict the reactivity or electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:
- Electron distribution : The 4-fluorophenyl group induces electron-withdrawing effects, reducing HOMO energy (−5.8 eV), enhancing electrophilic reactivity .
- Tautomerism : The amino group forms intramolecular hydrogen bonds with the ester carbonyl, stabilizing the thiophene ring (bond length: 1.38 Å) .
- Reactivity hotspots : Fukui indices identify C4 as the most nucleophilic site (f⁻ = 0.12), guiding derivatization strategies .
Basic: What spectroscopic techniques resolve structural ambiguities in characterizing this compound?
Methodological Answer:
- ¹H NMR : Signals at δ 3.71 ppm (ester CH₃), δ 6.59 ppm (NH₂, D₂O-exchangeable), and δ 7.63 ppm (aromatic protons) confirm regiochemistry .
- MS (ESI) : Molecular ion [M+1]⁺ at m/z 252.3 validates molecular weight .
- IR : Absence of N–H stretching (3300–3500 cm⁻¹) post-acylation confirms successful derivatization .
Data Contradiction Resolution : Discrepancies in NH₂ chemical shifts (e.g., δ 6.59 ppm vs. δ 5.46 ppm in ethyl analogs) arise from solvent polarity (DMSO vs. CDCl₃) and are resolved via 2D NOESY .
Advanced: How does the 4-fluorophenyl group influence biological activity compared to other substituents?
Methodological Answer:
- Antimicrotubule Activity : The 4-fluorophenyl group enhances tubulin polymerization inhibition (IC₅₀ = 2.1 µM) vs. 4-chlorophenyl (IC₅₀ = 3.8 µM) due to increased electronegativity and hydrophobic interactions .
- SAR Studies : Substituents at C5 modulate activity:
- 4-Fluorophenyl : Optimal logP (2.8) and binding to β-tubulin’s colchicine site (docking score: −9.2 kcal/mol).
- 4-Methoxycarbonylphenyl : Reduced activity (IC₅₀ = 5.4 µM) due to steric bulk .
Basic: What are key considerations for crystallographic analysis using SHELXL?
Methodological Answer:
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Z | 4 |
| R₁ (I > 2σ(I)) | 0.038 |
| Flack parameter | 0.02(2) |
Advanced: What strategies enable efficient synthesis of derivatives for SAR studies?
Methodological Answer:
- Cyclization : Treat with hydrazine hydrate/triethyl orthoformate to form pyrimidine derivatives (e.g., compound 9, 72% yield) .
- Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (e.g., 4-methoxycarbonylphenyl) under Pd(OAc)₂/SPhos catalysis .
- Acylation : React with sulfa drugs in DMF to introduce sulfonamide groups (e.g., 4a-c derivatives, 55–78% yield) .
Critical Note : Monitor reaction progress via TLC (Rf = 0.4 in EtOAc/hexane) to avoid over-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
